5-Bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione is a useful research compound. Its molecular formula is C24H16Br2FN3O2 and its molecular weight is 557.2g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
Indole derivatives have been studied for their antiviral properties, particularly against RNA and DNA viruses. The presence of the indole nucleus, which is common in many bioactive compounds, allows these molecules to bind with high affinity to multiple receptors, making them potential candidates for antiviral drug development .
Anti-inflammatory Studies
The anti-inflammatory potential of indole derivatives is another area of interest. The structural complexity of the compound suggests it could be effective in modulating inflammatory pathways, which is crucial in the treatment of chronic inflammatory diseases .
Anticancer Activity
Indole structures are known to possess anticancer activities. The bromo and fluoro substituents on the phenyl rings of the compound may enhance its ability to interact with cancer cell lines, providing a pathway for the development of new anticancer agents .
Antimicrobial Applications
The antimicrobial properties of indole derivatives, including their action against bacteria and fungi, make them valuable in the search for new antibiotics. The compound’s ability to disrupt microbial cell processes could be harnessed to treat resistant strains of microbes .
Neuroprotective Effects
Research on indole derivatives has indicated potential neuroprotective effects. The compound’s influence on enzymes like acetylcholinesterase, which is involved in nerve pulse transmission, could be beneficial in treating neurodegenerative diseases .
Oxidative Stress Reduction
Compounds with an indole core have been associated with antioxidant activities. They may help in reducing oxidative stress, which is linked to various diseases. The compound could be investigated for its efficacy in scavenging free radicals .
Antidiabetic Research
The structural motif of indole is present in many pharmacologically active compounds that have shown antidiabetic effects. This compound could be explored for its potential to regulate blood sugar levels and treat diabetes .
Antimalarial Potential
Indole derivatives have also been reported to have antimalarial properties. The compound’s ability to interfere with the life cycle of the malaria parasite presents a promising avenue for antimalarial drug development .
properties
IUPAC Name |
5-bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br2FN3O2/c25-16-5-1-14(2-6-16)20-12-22(15-3-8-18(27)9-4-15)30(28-20)13-29-21-10-7-17(26)11-19(21)23(31)24(29)32/h1-11,22H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVBRDALASWIFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br2FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.